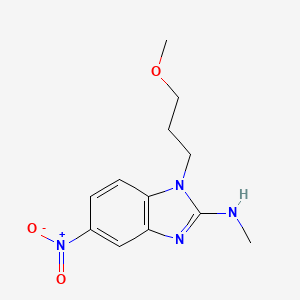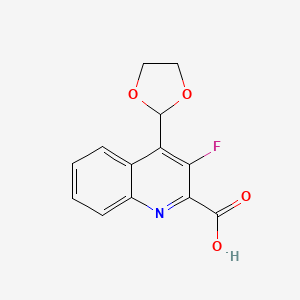
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring, along with the dioxolane and fluoro substituents, imparts unique chemical properties that make it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- typically involves the functionalization of the quinoline ring. One common method includes the treatment of quinoline derivatives with ethylene glycol in the presence of p-toluenesulfonic acid, leading to the formation of the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The fluoro substituent enhances the compound’s ability to form stable complexes with enzymes and receptors, leading to inhibition of their activity. The dioxolane ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-chloro-
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-bromo-
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-iodo-
Uniqueness
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties and enhances the compound’s reactivity and stability. Compared to its chloro, bromo, and iodo analogs, the fluoro derivative often exhibits higher biological activity and better pharmacokinetic properties.
Properties
CAS No. |
834884-27-4 |
|---|---|
Molecular Formula |
C13H10FNO4 |
Molecular Weight |
263.22 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-3-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO4/c14-10-9(13-18-5-6-19-13)7-3-1-2-4-8(7)15-11(10)12(16)17/h1-4,13H,5-6H2,(H,16,17) |
InChI Key |
BEXWZMIUBGVDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C(=NC3=CC=CC=C32)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


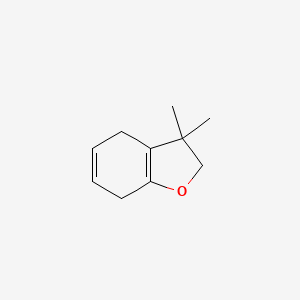
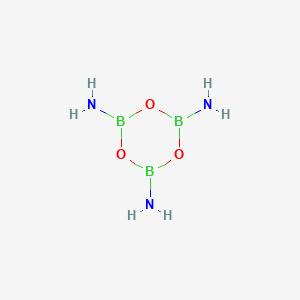

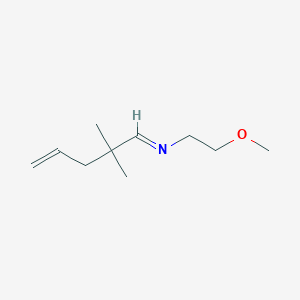
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)

![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
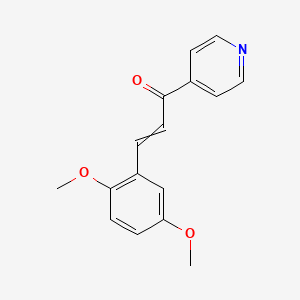
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
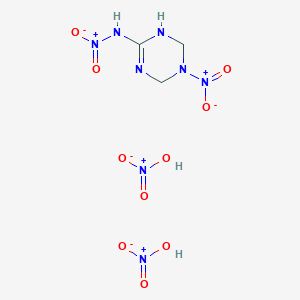
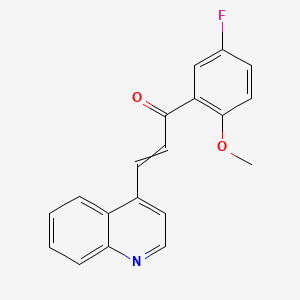
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
